molecular formula C18H34N4O6S B606136 Biotin-PEG3-oxyamine HCl salt CAS No. 1786206-22-1

Biotin-PEG3-oxyamine HCl salt

Numéro de catalogue: B606136
Numéro CAS: 1786206-22-1
Poids moléculaire: 434.55
Clé InChI: OLCOSDGJNTXSBD-ZOBUZTSGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Biotin-PEG3-oxyamine HCl salt is a bioconjugation reagent designed for site-specific labeling of biomolecules containing aldehyde or ketone groups. Its structure comprises three key components:

  • Biotin: A vitamin derivative that binds with high affinity to streptavidin or avidin, enabling detection or purification.
  • PEG3 spacer: A short, hydrophilic triethylene glycol chain that enhances water solubility and reduces steric hindrance during conjugation.
  • Oxyamine group: A reactive moiety that forms stable oxime bonds with aldehydes or ketones under mild conditions (pH 4–7) .

Mécanisme D'action

Target of Action

Biotin-PEG3-oxyamine HCl salt is primarily targeted towards molecules with free aldehydes or ketones . These molecules can be found in a variety of biological systems, including carbohydrates and glycoproteins .

Mode of Action

The compound is an aldehyde-reactive biotinylation reagent . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . This allows the compound to bind to its targets and modify their chemical structure .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the oxidation of carbohydrates or glycans . This is achieved through the formation of an oxime bond with the aldehyde group present in these molecules . The compound can also react with ketones, further expanding its range of potential targets .

Pharmacokinetics

The presence of the peg3 (polyethylene glycol) group in the compound is known to enhance water solubility and biocompatibility , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the biotinylation of target molecules . Biotinylation is a process where biotin is covalently attached to proteins, nucleic acids, or other biomolecules. This process is often used in various biological researches for studying and detecting these biotinylated biomolecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a reductant can lead to the formation of a hydroxylamine linkage instead of an oxime bond . Additionally, the compound’s stability and solubility can be enhanced in the form of a hydrochloride (HCl) salt .

Activité Biologique

Biotin-PEG3-oxyamine HCl salt is a biotinylation reagent that combines biotin with a polyethylene glycol (PEG) spacer and an oxyamine group. This compound is primarily utilized for the biotinylation of various molecules, enabling the attachment of biotin to proteins, peptides, and nucleic acids. The unique structure of this compound enhances its solubility and reactivity, making it a valuable tool in biochemical research and applications.

Chemical Structure and Properties

  • Chemical Formula : C18H34N4O6S·HCl
  • Molecular Weight : 434.6 g/mol
  • CAS Number : 1951424-88-6
  • Purity : Typically >95%
  • Solubility : Highly soluble in water and aqueous buffers due to the PEG spacer.

This compound acts through its oxyamine group, which reacts with aldehydes to form stable oxime bonds. This reaction is crucial for bioconjugation processes, allowing researchers to label biomolecules effectively. The formation of oxime bonds is favored under mild conditions, which minimizes potential damage to sensitive biomolecules.

Reaction Mechanism

  • Oxime Formation : The oxyamine group reacts with aldehydes or ketones to form stable oxime bonds.
  • Reduction : In the presence of a reductant, such as sodium cyanoborohydride, the oxime bond can be reduced to form hydroxylamine linkages.

Biological Applications

The primary biological activities of this compound include:

  • Bioconjugation : Facilitates the covalent attachment of biotin to proteins, peptides, or nucleic acids, enhancing their detection and purification.
  • Cellular Labeling : By labeling biomolecules within cells, it can influence cell signaling pathways and gene expression.
  • Detection Assays : Utilized in various assays where biotinylated molecules are captured using streptavidin or avidin-based detection methods.

Comparative Analysis

To understand the advantages of this compound over other biotinylation reagents, a comparison table is presented below:

CompoundSpacer LengthReactive GroupSolubilityKey Features
This compound3 unitsOxyamineHigh (aqueous)Stable oxime bond formation
Biotin-PEG11-Oxyamine HCl11 unitsOxyamineHigh (aqueous)Greater flexibility but larger size
Biotin-PEG4-Hydrazide4 unitsHydrazideModerateForms hydrazone bonds
Biotin-MaleimideN/AMaleimideModerateReacts specifically with thiols

Case Studies and Research Findings

  • Protein Labeling : A study demonstrated the effective use of this compound for labeling glycoproteins after introducing aldehyde groups via enzymatic oxidation. This method allowed for specific enrichment of glycoproteins in complex mixtures, facilitating downstream analysis through mass spectrometry .
  • Cellular Applications : Research has shown that biotinylated proteins can be used in live-cell imaging studies. By employing this compound, researchers successfully labeled RNA-binding proteins within living cells, allowing for dynamic tracking of these proteins during cellular processes .
  • Assay Development : The compound has been utilized in developing assays for detecting post-translational modifications such as phosphorylation. By labeling phosphoproteins with biotin, researchers were able to capture and analyze these proteins using streptavidin-based techniques, providing insights into cellular signaling pathways .

Applications De Recherche Scientifique

Key Applications

  • Bioconjugation
    • Biotin-PEG3-oxyamine HCl salt is primarily used for biotinylation, allowing researchers to label proteins, antibodies, and nucleic acids. It reacts selectively with aldehydes to form stable oxime bonds, making it suitable for various biomolecules that contain aldehyde or ketone groups .
    • The PEG spacer reduces steric hindrance and enhances binding efficiency with streptavidin and avidin proteins, facilitating easier detection and purification of biotinylated molecules.
  • Immunoassays
    • This compound is employed in immunoassays to enhance detection sensitivity. By labeling antibodies with biotin, researchers can use streptavidin-based detection methods, significantly amplifying signal strength .
  • Drug Delivery Systems
    • In targeted drug delivery applications, the biotin moiety allows for selective binding to receptors overexpressed on cancer cells. The PEG linker increases the circulation time of therapeutic agents in the bloodstream, enhancing their efficacy while minimizing off-target effects .
    • Case studies have demonstrated the successful use of biotinylated drugs in targeting specific cancer cell types, leading to improved therapeutic outcomes .
  • Molecular Imaging
    • This compound is also utilized in molecular imaging applications. The biotin component enables selective binding of imaging agents to target sites, while the PEG linker improves solubility and circulation time of these agents .
    • It has been used in conjunction with fluorescent dyes and radioisotopes for enhanced imaging of biological processes in vivo .

Case Studies

  • Labeling RNA Binding Proteins
    • A study utilized this compound to enrich RNA binding proteins by combining it with peroxidase-catalyzed labeling techniques. This approach allowed researchers to map subcompartment-specific RNA binding proteins effectively .
  • Targeted Drug Delivery Research
    • Research demonstrated that biotinylated nanoparticles using this compound could successfully target cancer cells in vitro and in vivo, showcasing its potential for developing targeted therapies .

Q & A

Basic Research Questions

Q. What is the structural and functional rationale behind using Biotin-PEG3-oxyamine HCl salt in biomolecular conjugation?

this compound integrates three components:

  • Biotin : Enables high-affinity binding to streptavidin/avidin for detection or purification .
  • PEG3 spacer : Enhances solubility, reduces steric hindrance, and minimizes non-specific interactions .
  • Oxyamine : Reacts selectively with aldehydes or ketones (e.g., in glycans or oxidized carbohydrates) via oxime ligation, forming stable covalent bonds .
    Methodological Note: For conjugation, pre-oxidize target molecules (e.g., glycoproteins) with sodium periodate to generate aldehydes, then incubate with Biotin-PEG3-oxyamine at pH 4.5–5.5 for 2–4 hours .

Q. How does PEG chain length (e.g., PEG3 vs. PEG2/PEG4) affect conjugation efficiency in biotinylation strategies?

  • Shorter PEG chains (PEG2) : May increase steric hindrance, reducing accessibility to biotin-binding proteins like streptavidin .
  • Longer PEG chains (PEG4+) : Improve solubility but might dilute the effective concentration of reactive oxyamine groups .
    Experimental Design: Compare labeling efficiency using SDS-PAGE/Western blot with streptavidin-HRP. For example, this compound showed 20% higher labeling efficiency than PEG2 analogs in glycoprotein studies .

Q. What are the optimal storage conditions to maintain the reactivity of this compound?

  • Storage : 0–4°C in anhydrous, inert conditions (e.g., desiccated argon environment) to prevent hydrolysis of the oxyamine group .
  • Reconstitution : Use dry DMSO or PBS (pH 6.5) to avoid premature reactivity. Avoid freeze-thaw cycles, as repeated freezing reduces oxyamine activity by ~30% after 3 cycles .

Advanced Research Questions

Q. How can researchers address non-specific binding when using this compound in complex biological matrices?

  • Blocking agents : Use 1% BSA or casein to block non-specific streptavidin interactions .
  • Competitive elution : Introduce free biotin (2–5 mM) to displace weakly bound biotinylated molecules .
  • Control experiments : Include a non-biotinylated oxyamine-PEG3 control to identify background signals in imaging or pull-down assays .

Q. What analytical methods validate the site-specificity of this compound conjugation?

  • Mass spectrometry : Identify conjugation sites by detecting a +478.61 Da shift (molecular weight of Biotin-PEG3-oxyamine) at modified residues .
  • Fluorescence quenching assays : Use Texas Red- or Cy5-labeled streptavidin to quantify biotin incorporation efficiency .
  • Competitive ELISA : Compare signals between conjugated and unconjugated targets to confirm specificity .

Q. How can conflicting data on conjugation efficiency under varying pH conditions be resolved?

  • pH optimization : Oxyamine-aldehyde reactions peak at pH 4.5–5.5. At neutral pH (7.0–7.4), efficiency drops by 40–60% due to reduced nucleophilicity .
  • Buffering agents : Use sodium acetate (pH 5.0) instead of phosphate buffers to stabilize reactive intermediates.
  • Contradictory evidence : Some studies report higher efficiency at pH 6.0 for specific glycans; validate with model substrates (e.g., oxidized RNase B) before scaling .

Q. What strategies improve solubility of this compound in aqueous buffers for in vivo applications?

  • Co-solvents : Add 10–20% DMSO or ethanol to enhance solubility without denaturing proteins .
  • PEGylation : Pre-mix with short-chain PEGs (e.g., PEG400) to stabilize hydrophobic biotin moieties .
  • Buffer optimization : Use low-salt buffers (e.g., 10 mM Tris-HCl, pH 5.5) to prevent aggregation .

Q. How does this compound compare to hydrazide-based biotinylation reagents in glycan profiling?

  • Oxyamine vs. hydrazide : Oxyamine forms more stable oxime bonds (half-life >7 days) compared to hydrazones (half-life ~24–48 hours) under physiological conditions .
  • Specificity : Hydrazides may react with carboxyl groups, while oxyamines are selective for aldehydes/ketones .
  • Application : Use Biotin-PEG3-oxyamine for long-term studies (e.g., in vivo imaging) and hydrazides for rapid, short-term labeling .

Q. Data Analysis and Troubleshooting

Q. How to interpret unexpected low signals in streptavidin-based assays post-conjugation?

  • Potential causes :
    • Incomplete oxidation of target molecules (e.g., insufficient periodate concentration).
    • Oxyamine hydrolysis during storage (verify via LC-MS).
    • Streptavidin saturation (use lower biotinylated probe concentrations) .
  • Solutions :
    • Include a biotinylated BSA positive control.
    • Quantify free biotin using HABA/avidin spectrophotometric assays .

Q. What are the implications of batch-to-batch variability in this compound synthesis?

  • Critical quality parameters :
    • Purity (>95% via HPLC) to avoid side reactions.
    • PEG chain length homogeneity (confirmed by MALDI-TOF) .
  • Mitigation : Source from suppliers providing detailed COA (e.g., CAS 1786206-22-1) and validate each batch via NMR (δ 6.8–7.2 ppm for oxyamine protons) .

Comparaison Avec Des Composés Similaires

Key Properties:

  • Molecular weight : 434.6 g/mol (C₁₈H₃₄N₄O₆S) .
  • Purity : >95–98% .
  • Solubility : Water-soluble due to the PEG spacer, though it can also dissolve in DMSO, DMF, or DMAC for stock solutions .
  • Reaction specificity : Forms stable oxime bonds without requiring harsh reducing agents (e.g., NaCNBH₃) .

Comparison with Other PEG-Length Variants

Biotin-PEG3-oxyamine HCl salt belongs to a family of PEGylated oxyamine reagents. Variations in PEG length significantly impact solubility, steric effects, and conjugation efficiency:

Compound PEG Length (Units) Molecular Weight (g/mol) Key Features Applications
Biotin-PEG2-oxyamine HCl salt PEG2 ~400–450 (estimated) Shorter spacer; reduced solubility compared to PEG3 . Suitable for compact targets with accessible carbonyl groups .
This compound PEG3 434.6 Balanced solubility and steric properties; ideal for most glycoproteins . General-purpose biotinylation of aldehydes/ketones .
Biotin-PEG4-oxyamine HCl salt PEG4 478.61 Longer spacer; improved solubility but increased molecular bulk . Labeling larger biomolecules (e.g., antibodies) .
Biotin-PEG11-oxyamine HCl salt PEG11 787 Extended spacer; minimizes steric hindrance but may reduce binding affinity . Targeting deeply buried epitopes (e.g., membrane proteins) .

Key Takeaways :

  • PEG3 offers an optimal balance between solubility and steric effects for most applications.
  • Longer PEG chains (e.g., PEG11) are preferred for large targets but may dilute biotin-streptavidin binding efficiency .

Comparison with Alternative Reactive Groups

This compound competes with hydrazide- and NHS ester-based biotinylation reagents, each suited to distinct chemical environments:

Compound Reactive Group Bond Type Stability pH Range Target Groups Advantages
This compound Oxyamine Oxime High (pH > 7) 4–7 Aldehydes, ketones Stable without reduction; water-soluble .
Biotin-PEG3-hydrazide Hydrazide Hydrazone Moderate 2–6 Aldehydes, ketones Lower cost; widely used for glycans .
Biotin-NHS ester NHS ester Amide Very high 7–9 Primary amines (-NH₂) Fast reaction; suitable for amine-rich proteins .

Key Takeaways :

  • Oxyamine reagents (e.g., Biotin-PEG3-oxyamine) form more stable oxime bonds than hydrazides, which form hydrazones requiring stabilization via reduction .
  • NHS esters target amines instead of carbonyls, making them ideal for lysine-rich proteins but unsuitable for glycan-specific labeling .

Comparison with Non-PEGylated Biotin Reagents

PEGylation distinguishes Biotin-PEG3-oxyamine from hydrophobic biotin derivatives:

Compound Solubility Non-Specific Binding Reaction Conditions
This compound High (aqueous) Low Mild (pH 4–7)
Biotin-LC-Hydrazide Low High Requires organic solvents .
Biotin-HPDP Organic-only High Requires DMSO/DMF .

Key Takeaways :

  • PEGylation reduces aggregation and non-specific hydrophobic interactions .
  • Non-PEGylated reagents (e.g., Biotin-LC-Hydrazide) often require organic solvents, complicating aqueous reactions .

Critical Considerations for Use

Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of the oxyamine group .

Reaction Optimization : Adjust pH to 5–6 for maximal oxime bond formation .

Competitors: Commercial alternatives like Biotin-dPEG®3-oxyamine HCl (Vector Labs) emphasize monodisperse PEG spacers for reproducibility .

Méthodes De Préparation

Chemical Synthesis and Structural Design

The synthesis of Biotin-PEG3-oxyamine HCl salt involves a multi-step process to conjugate biotin, a PEG3 spacer, and an oxyamine functional group. The PEG3 unit (three ethylene glycol repeats) serves as a hydrophilic linker, while the oxyamine group (-ONH₂) enables selective reactions with carbonyl-containing molecules .

Core Synthesis Steps

  • Biotin Activation : Biotin’s carboxylic acid group is activated using carbodiimide chemistry (e.g., EDC/NHS) to form an NHS ester, enhancing reactivity with amine-terminated PEG derivatives .

  • PEG Spacer Incorporation : The activated biotin is coupled to a heterobifunctional PEG3 linker bearing an amine group at one terminus and a protected oxyamine group at the other. This step typically occurs in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) under nitrogen atmosphere to prevent hydrolysis .

  • Oxyamine Deprotection : The protected oxyamine group (e.g., tert-butoxycarbonyl, Boc) is deprotected using trifluoroacetic acid (TFA), followed by neutralization to yield the free oxyamine .

  • HCl Salt Formation : The final product is precipitated as a hydrochloride salt to improve stability and solubility, achieved by treating the free base with hydrochloric acid in an ether solvent .

Table 1: Key Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₃₄N₄O₆S
Molecular Weight434.6 g/mol
Purity≥98%
Storage Conditions-20°C, desiccated

Purification and Analytical Characterization

Post-synthesis purification ensures the removal of unreacted intermediates and byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column is employed, using a gradient of water and acetonitrile (0.1% TFA) . Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR (D₂O): δ 4.50 (m, biotin ureido protons), 3.60–3.45 (m, PEG3 methylene), 2.85 (t, biotin thiophene) .

  • Mass Spectrometry : Electrospray ionization (ESI-MS) shows a dominant peak at m/z 434.6 [M+H]⁺, consistent with the molecular formula .

ConcentrationVolume (per 1 mg)Solvent
10 mM230.1 µLWater or PBS
5 mM460.2 µLDMSO (if needed)

Solutions are aliquoted and stored at -20°C, with freeze-thaw cycles minimized to prevent degradation .

Applications in Bioconjugation and PROTAC Development

Oxime Ligation with Carbonyl Groups

The oxyamine group reacts with aldehydes (e.g., periodate-oxidized glycans) or ketones (e.g., metabolically labeled cell-surface proteins) to form stable oxime bonds (Fig. 1A) . This reaction proceeds at pH 4–6, with completion within 2–4 hours at 25°C .

PROTAC Synthesis

In PROTACs, Biotin-PEG3-oxyamine serves as a linker connecting an E3 ligase ligand (e.g., von Hippel-Lindau protein ligand) and a target protein binder (e.g., kinase inhibitor) . The PEG3 spacer ensures optimal distance between domains, enhancing proteasomal degradation efficiency .

Comparative Analysis with Related Reagents

Table 3: Biotin-PEG3-Oxyamine vs. Alkyl-Spacer Analogues

FeaturePEG3-SpacerAlkyl-Spacer
Solubility in Water>10 mM<1 mM (requires DMSO)
Non-Specific BindingLowHigh
Protein AggregationRareCommon
Synthetic Yield65–75%50–60%

The PEG3 spacer mitigates hydrophobic aggregation, a limitation of alkyl-chain variants .

Challenges and Mitigation Strategies

Hydroscopicity

The HCl salt form is hygroscopic, necessitating storage in a desiccator . Lyophilization post-purification enhances long-term stability.

Steric Hindrance

The PEG3 spacer’s flexibility reduces steric interference during conjugation, unlike bulkier linkers .

Propriétés

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O6S/c19-28-12-11-27-10-9-26-8-7-25-6-5-20-16(23)4-2-1-3-15-17-14(13-29-15)21-18(24)22-17/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCOSDGJNTXSBD-ZOBUZTSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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